4-Chloro-2-(methylsulfonamido)benzoic acid CAS 158579-89-6 properties
4-Chloro-2-(methylsulfonamido)benzoic acid CAS 158579-89-6 properties
Executive Technical Summary
4-Chloro-2-(methylsulfonamido)benzoic acid (CAS 158579-89-6) is a specialized anthranilic acid derivative serving as a critical pharmacophore in medicinal chemistry.[1] Structurally, it consists of a benzoic acid core substituted with a chlorine atom at the para position (C4) relative to the carboxyl group, and a methylsulfonamido moiety at the ortho position (C2).[1]
This compound functions primarily as a scaffold for bioactive small molecules , specifically in the development of:
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Voltage-gated sodium channel blockers (Nav1.7 inhibitors) for pain management.[1]
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Chemokine receptor antagonists (e.g., CCR2/CCR5) targeting inflammation.[1]
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Peptidomimetics , where it serves as an N-terminal capping agent to enhance metabolic stability.[1]
⚠️ Critical Isomer Warning
Researchers must distinguish this compound from its herbicide-intermediate isomer, 2-chloro-4-(methylsulfonyl)benzoic acid (CAS 10130-89-9), used in the synthesis of Sulcotrione.[1] The confusion arises from the similar molecular weight and elemental composition.[1]
| Feature | Target Compound (CAS 158579-89-6) | Herbicide Intermediate (CAS 10130-89-9) |
| Structure | 2-Amino derivative (Sulfonamide linkage) | 4-Sulfone derivative (Sulfone linkage) |
| Linkage | -NH-SO₂-CH₃ at C2 | -SO₂-CH₃ at C4 |
| Application | Pharma (Pain, Inflammation) | Agrochem (Herbicides) |
Physicochemical Profile
The following data aggregates experimental and predicted values for high-purity research grades (>97%).
| Property | Value / Description |
| IUPAC Name | 4-Chloro-2-(methanesulfonamido)benzoic acid |
| Molecular Formula | C₈H₈ClNO₄S |
| Molecular Weight | 249.67 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol.[1] Sparingly soluble in water (acidic pH); Soluble in aqueous base (pH > 8).[1] |
| pKa (Predicted) | ~3.8 (Carboxylic acid), ~9.5 (Sulfonamide NH) |
| Melting Point | >200°C (Decomposition often observed) |
| InChI Key | PQJAXHDWTAAULN-UHFFFAOYSA-N |
Synthetic Methodology
The synthesis of 4-Chloro-2-(methylsulfonamido)benzoic acid relies on the selective sulfonylation of 2-amino-4-chlorobenzoic acid (4-chloroanthranilic acid).[1] This protocol is designed to minimize bis-sulfonylation and ensure high purity.[1]
Reaction Scheme
The following diagram illustrates the conversion of 4-chloroanthranilic acid to the target sulfonamide using methanesulfonyl chloride (MsCl).
Caption: Selective sulfonylation pathway. Note the potential for bis-sulfonylation if MsCl is in large excess.
Detailed Protocol
Reagents:
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2-Amino-4-chlorobenzoic acid (1.0 eq)[1]
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Methanesulfonyl chloride (MsCl) (1.1 eq)[1]
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Pyridine (3.0 eq) or Triethylamine (TEA)[1]
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Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Workflow:
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Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, suspend 2-amino-4-chlorobenzoic acid (10 mmol) in anhydrous DCM (50 mL).
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Base Addition: Add Pyridine (30 mmol). The mixture should become homogenous or a fine suspension. Cool the reaction vessel to 0°C using an ice bath.
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Sulfonylation: Dropwise add Methanesulfonyl chloride (11 mmol) over 15 minutes. Causality: Slow addition at low temperature prevents the formation of the bis-sulfonamide impurity (N,N-dimesyl species).[1]
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.
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Quenching & Workup:
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Evaporate the DCM/Pyridine mixture under reduced pressure.[1]
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Redissolve the residue in 1N NaOH (aq). This solubilizes the product as the dianion (carboxylate + sulfonamide anion) while leaving non-acidic impurities insoluble.[1]
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Wash the aqueous layer with Ethyl Acetate (to remove unreacted MsCl or neutral impurities).[1]
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Precipitation: Acidify the aqueous layer carefully with 2N HCl to pH ~2.[1] The product will precipitate as a white solid.[1]
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Purification: Filter the solid, wash with cold water, and dry under vacuum.[1] Recrystallization can be performed from Ethanol/Water if necessary.[1][2]
Functional Applications in Drug Discovery
A. Nav1.7 Channel Inhibition
The sulfonamido-benzoic acid motif mimics the pharmacophore found in several arylsulfonamide-based sodium channel blockers.[1] The carboxylic acid moiety often engages in salt-bridge interactions with arginine residues in the voltage-sensing domain of the ion channel, while the sulfonamide provides hydrogen bonding capability and metabolic stability compared to a standard amide.[1]
B. Chemokine Receptor Antagonism
In the development of CCR2 antagonists, the 4-chloro-2-sulfonamido scaffold serves as a bioisostere for other anthranilic acid derivatives.[1] The electron-withdrawing chlorine atom at C4 increases the lipophilicity and metabolic resistance of the phenyl ring, enhancing the molecule's half-life.[1]
C. Peptide Capping
In peptide synthesis, this compound is used to "cap" the N-terminus of a peptide chain.[1]
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Mechanism: The carboxylic acid is activated (using HATU/EDC) and coupled to the N-terminal amine of the resin-bound peptide.[1]
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Benefit: The resulting sulfonamide-capped peptide is resistant to aminopeptidases, significantly increasing in vivo stability.[1]
Handling and Stability (Safety)
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][3][4]
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Storage: Store at +2°C to +8°C, desiccated. Stable for >2 years if protected from moisture.[1]
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Incompatibility: Strong oxidizing agents and strong bases.[1]
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Safety Note: As a sulfonamide derivative, handle with care regarding potential allergic sensitization in susceptible individuals.[1]
References
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Sigma-Aldrich. 4-Chloro-2-(methylsulfonamido)benzoic acid Product Page. Retrieved from [1]
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BenchChem. Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid (Comparative Chemistry). Retrieved from [1]
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PubChem. 4-chloro-2-(methylsulfonyl)benzoic acid (Isomer Distinction Data). National Library of Medicine.[1] Retrieved from [1]
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Organic Syntheses. Methanesulfonyl Chloride Preparation and Reactivity. Org. Synth. 1950, 30,[1] 58. Retrieved from [1]
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Organic Chemistry Portal. Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride. Retrieved from [1]
